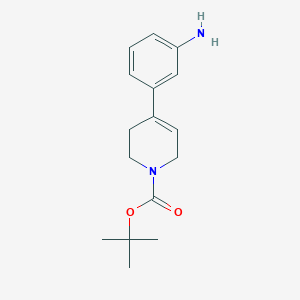

tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-aminophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-7-12(8-10-18)13-5-4-6-14(17)11-13/h4-7,11H,8-10,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSJZYBXANBFJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves the reaction of 3-aminobenzaldehyde with tert-butyl acetoacetate and ammonium acetate under reflux conditions. The reaction proceeds through a Hantzsch dihydropyridine synthesis, which is a well-known method for the preparation of dihydropyridine derivatives. The reaction conditions generally include the use of ethanol as a solvent and heating the reaction mixture to around 80-90°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

Reduction: The nitro group on the aminophenyl ring can be reduced to an amino group.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents such as tetrahydrofuran (THF).

Major Products Formed

Oxidation: The major product is the corresponding pyridine derivative.

Reduction: The major product is the amino-substituted dihydropyridine.

Substitution: The major products depend on the nature of the substituent introduced in place of the tert-butyl group.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

The compound's structure is indicative of potential pharmacological activity. Dihydropyridines are known to exhibit various biological activities, including:

- Calcium Channel Blockade: Compounds in this class can function as calcium channel blockers, which are critical in treating cardiovascular diseases.

- Anticancer Activity: Preliminary studies suggest that derivatives of dihydropyridine may have anticancer properties by inducing apoptosis in cancer cells.

Case Studies:

- A study demonstrated that similar compounds could inhibit certain cancer cell lines, suggesting that tert-butyl 4-(3-aminophenyl)-5,6-dihydropyridine derivatives might be explored for similar effects .

- Another research focused on the synthesis of related compounds for their neuroprotective effects, indicating the potential of this compound in neuropharmacology .

Agrochemicals

Pesticidal Properties:

Research indicates that derivatives of pyridine and its analogs can exhibit insecticidal and herbicidal properties. The incorporation of the amino group and tert-butyl moiety may enhance the bioactivity of the compound against pests.

Case Studies:

- A comparative study highlighted the effectiveness of various dihydropyridine derivatives as insecticides, showing significant activity against common agricultural pests .

- The stability and solubility profiles suggest that this compound could be developed into a formulation for agricultural use.

Materials Science

Polymer Chemistry:

The compound's functional groups allow it to be used as a building block in polymer synthesis. Its ability to undergo various chemical reactions makes it suitable for creating new materials with specific properties.

Case Studies:

- Research has shown that incorporating dihydropyridine units into polymer backbones can enhance thermal stability and mechanical properties .

- The synthesis of copolymers using tert-butyl 4-(3-aminophenyl)-5,6-dihydropyridine derivatives has been explored for applications in coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to act as a calcium channel blocker by binding to the L-type calcium channels on the cell membrane. This inhibits the influx of calcium ions into the cells, leading to a decrease in intracellular calcium levels. The reduction in calcium levels can have various physiological effects, such as vasodilation and decreased cardiac contractility.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Stability and Handling

Biological Activity

Introduction

tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 387827-18-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is CHNO, with a molecular weight of 274.36 g/mol. The compound features a dihydropyridine core, which is known for its diverse biological activities, particularly in cardiovascular and neuropharmacological contexts.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 274.36 g/mol |

| CAS Number | 387827-18-1 |

| Boiling Point | Not available |

| LogP | High (indicating good membrane permeability) |

Antioxidant Activity

Research indicates that compounds with a dihydropyridine structure exhibit significant antioxidant properties. In various assays, including the ABTS and FRAP tests, tert-butyl derivatives have shown the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Cholinesterase Inhibition

One of the notable activities of this compound is its inhibitory effect on cholinesterases (AChE and BChE). This activity is particularly relevant in the context of Alzheimer's disease, where cholinesterase inhibitors are used to enhance cholinergic neurotransmission.

Table 2: Cholinesterase Inhibition Data

| Compound | IC50 (µM) AChE | IC50 (µM) BChE |

|---|---|---|

| tert-butyl 4-(3-aminophenyl)... | 1.90 ± 0.16 | 0.084 ± 0.008 |

| Control (Tacrine) | ~0.25 | ~0.30 |

The compound demonstrated a mixed-type reversible inhibition mechanism against both AChE and BChE, indicating potential for therapeutic application in cognitive disorders .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines to assess the compound's efficacy in inducing apoptosis. For example, treatment with this compound resulted in increased dead cell fractions when tested against HeLa cells:

Table 3: Cytotoxicity Results

| Treatment Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |

|---|---|---|---|

| Control | 0.3 | 0.4 | 5.7 |

| tert-butyl derivative | 9.5 | 6.4 | 0.8 |

These findings suggest that the compound may possess anticancer properties by promoting programmed cell death in malignant cells .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound's ability to neutralize reactive oxygen species (ROS) contributes to its protective effects against oxidative damage.

- Cholinergic Modulation : By inhibiting cholinesterases, it increases acetylcholine levels in synaptic clefts, enhancing neurotransmission.

- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, leading to cell death.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Neuroprotective Effects : In models of neurodegeneration, compounds similar to tert-butyl derivatives have shown promise in protecting neuronal cells from ROS-induced damage.

- Cancer Research : Investigations into the cytotoxic effects on various cancer cell lines have revealed that this class of compounds can selectively induce apoptosis, making them candidates for further development as anticancer agents.

Q & A

Q. What are common synthetic routes for tert-butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between tert-butyl 4-boronate derivatives and aryl halides. For example:

- A boronate ester intermediate (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate) reacts with 1-bromo-2-nitrobenzene under Pd catalysis (e.g., Pd(dppf)Cl₂) in 1,4-dioxane/water at 80°C. Post-coupling, nitro groups are reduced to amines using H₂/Pd/C .

- Alternative routes include sequential Buchwald-Hartwig amination or reductive amination for aryl-amine coupling .

Key Reaction Conditions

| Step | Reagents/Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Coupling | Pd(dppf)Cl₂, K₂CO₃ | 1,4-dioxane/H₂O | 80°C | 68% |

| Reduction | H₂, Pd/C | MeOH | 40°C, 50 psi | >90% |

Q. How is the compound characterized post-synthesis?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent integration (e.g., aromatic protons at δ 6.38–7.34 ppm, tert-butyl singlet at δ 1.40–1.49 ppm) .

- Mass spectrometry : ESI-MS detects [M+H⁺] peaks (e.g., m/z 204.9 for intermediates) .

- Chromatography : Silica gel column purification (PE/EA gradients) ensures purity >95% .

Q. What are the primary applications in medicinal chemistry?

The compound serves as a key intermediate for:

- Neurotensin receptor agonists (e.g., via coupling with thiophene or pyridyl boronate esters) .

- Kinase inhibitors (e.g., BTK inhibitors via Pd-mediated cross-coupling with heterocyclic halides) .

Advanced Research Questions

Q. How can coupling reactions be optimized to address low yields (e.g., 13–68%)?

- Catalyst tuning : Replace Pd(dppf)Cl₂ with Pd(PPh₃)₄ or XPhos ligands to enhance electron-deficient aryl coupling .

- Solvent systems : Use DMF or THF for improved solubility of polar intermediates .

- Base selection : Cs₂CO₃ increases reaction efficiency in sterically hindered systems (e.g., heteroaryl couplings) .

Case Study :

Q. How do stereochemical outcomes influence synthetic routes?

- Diastereoselective cyclization : Chiral intermediates (e.g., Garner’s aldehyde) enable asymmetric synthesis of polyhydroxylated piperidines. Intramolecular cyclization with tert-butyl carbamate protection ensures retention of configuration .

- Chiral resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers for biological assays .

Q. What strategies resolve contradictions in reaction reproducibility?

- Moisture sensitivity : Ensure anhydrous conditions for boronate intermediates (e.g., N₂ atmosphere) .

- Temperature control : Microwave-assisted reactions (110°C, 1.5 h) improve consistency in Pd-catalyzed couplings .

- Byproduct analysis : LCMS monitoring identifies hydrolysis byproducts (e.g., tert-butyl deprotection under acidic conditions) .

Q. How is the compound evaluated for biological activity?

- Calcium channel modulation : Assay calcium influx in HEK293 cells transfected with L-type channels (IC₅₀ comparison with nifedipine) .

- Receptor binding : Radioligand displacement assays (e.g., neurotensin receptor NT1 binding using ³H-labeled analogs) .

Methodological Considerations

Q. What purification techniques are critical for this compound?

- Flash chromatography : Optimize PE/EA ratios (e.g., 20:1 for nonpolar intermediates) .

- Recrystallization : Use hexane/EtOAc mixtures to remove Pd residues .

Q. How should stability and storage be managed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.